REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[CH2:4][O:5][CH2:6][C:7](O)=[O:8].C1(N=C=NC2CCCCC2)CCCCC1>CO>[O:8]=[C:7]1[CH2:6][O:5][CH2:4][C:3]2[CH:10]=[CH:11][CH:12]=[CH:13][C:2]=2[NH:1]1
|
Name
|
o-amino-benzyloxy acetic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(COCC(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the residue was stirred with 50 ml acetone
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
FILTRATION
|
Details
|
filtered, whereafter the filtrate
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=C(COC1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |